Z-D-Met-OH

Übersicht

Beschreibung

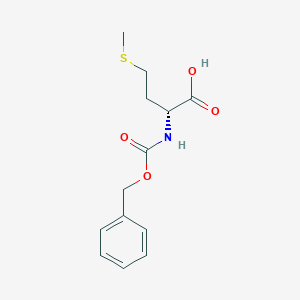

Z-D-Met-OH, also known as N-benzyloxycarbonyl-D-methionine, is an organic compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . It appears as a white crystalline powder and is soluble in some organic solvents and water . This compound is a derivative of methionine, an essential amino acid, and is often used in peptide synthesis and various biochemical applications .

Wirkmechanismus

Target of Action

Z-D-Met-OH, a derivative of the essential amino acid Methionine , is primarily targeted towards the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . It also plays a role in preventing exercise-induced muscle damage .

Mode of Action

It is known to influence the secretion of anabolic hormones . This suggests that it may interact with hormone receptors or enzymes involved in hormone synthesis, thereby modulating their activity.

Biochemical Pathways

this compound, being a derivative of Methionine, is likely involved in the Methionine cycle and other related biochemical pathways. Methionine is a crucial part of many biological processes, including protein synthesis and the production of cysteine, another important amino acid

Pharmacokinetics

Methionine is well-absorbed and distributed throughout the body, where it is metabolized in the liver and excreted in the urine . The impact of these properties on the bioavailability of this compound is yet to be determined.

Result of Action

Given its role in influencing the secretion of anabolic hormones and providing fuel during exercise, it can be inferred that this compound may have a significant impact on muscle growth and energy metabolism .

Vorbereitungsmethoden

The preparation of Z-D-Met-OH typically involves the selective deprotection of N-benzyloxycarbonyl-L-methionine (Z-L-Met-OH). The process includes heating Z-L-Met-OH with an acid to remove the benzyl group from the hydroxyl group, resulting in the formation of this compound . This method allows for the production of this compound with high purity and yield. Industrial production methods may vary, but they generally follow similar principles of selective deprotection and purification .

Analyse Chemischer Reaktionen

Z-D-Met-OH undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of methionine derivatives. Reducing agents such as lithium aluminum hydride are often used.

Substitution: this compound can participate in substitution reactions, where the benzyloxycarbonyl group can be replaced with other functional groups. Common reagents include nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields methionine sulfoxide .

Wissenschaftliche Forschungsanwendungen

Z-D-Met-OH has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Z-D-Met-OH is unique compared to other methionine derivatives due to its specific protective group, the benzyloxycarbonyl group. This protective group allows for selective reactions and deprotection steps, making this compound particularly useful in peptide synthesis . Similar compounds include:

N-benzyloxycarbonyl-L-methionine (Z-L-Met-OH): The L-isomer of this compound, used in similar applications but with different stereochemistry.

N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH): Another protected amino acid used in peptide synthesis.

N-benzyloxycarbonyl-D-tryptophan (Z-D-Trp-OH): A protected form of tryptophan used in biochemical research.

These compounds share the benzyloxycarbonyl protective group, but differ in the amino acid they are derived from, leading to different applications and properties.

Biologische Aktivität

Z-D-Met-OH, or Z-D-Methionine hydroxylamine, is a synthetic derivative of the amino acid methionine, characterized by its unique structure that includes a benzyloxycarbonyl (Z) protecting group and a hydroxylamine functional group. This compound has garnered attention for its diverse biological activities and potential applications in various research fields, particularly in peptide synthesis and therapeutic development.

- Molecular Formula : C₁₃H₁₇NO₄S

- Molecular Weight : 283.34 g/mol

The presence of the hydroxylamine group enhances the reactivity of this compound, making it a valuable compound in both chemical and biological applications. Its structure allows for the controlled formation of peptide bonds during synthesis, which is crucial for developing peptides with specific biological functions.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Role in Peptide Synthesis : The Z protecting group allows for selective removal during peptide synthesis, facilitating the incorporation of D-amino acids into peptides. This characteristic is particularly important as D-amino acids are less common in nature but can play significant roles in various biological processes.

- Therapeutic Potential : Research indicates that D-peptides containing D-methionine may have therapeutic applications. This compound serves as a starting material for synthesizing such D-peptides, which are being investigated for their efficacy in pre-clinical models.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Z-D-Alanine | Contains an amino acid backbone | Lacks sulfur functionality |

| N-acetylmethionine | Contains methionine structure | Acetylated form affecting reactivity |

| 2-Naphthylacetic acid | Shares naphthyl group | Different functional groups |

| Z-D-Leucine | Another amino acid derivative | Different side chain |

This compound stands out due to its specific combination of an amino acid backbone with a hydroxylamine group and a protective Z-group, allowing it to engage in a variety of reactions and biological interactions.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various experimental designs. For instance:

- Peptide Synthesis Studies : Researchers have utilized this compound to synthesize peptides that incorporate D-amino acids. These studies focus on understanding how the inclusion of D-amino acids affects peptide stability and activity.

- Therapeutic Applications : Ongoing research is investigating the potential of D-peptides synthesized from this compound in treating conditions such as neurodegenerative diseases and cancer. The unique properties of D-peptides may provide advantages over their L-counterparts, including increased resistance to enzymatic degradation.

Eigenschaften

IUPAC Name |

(2R)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKHNNQXKZMOJJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316639 | |

| Record name | CBZ-D-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-80-8 | |

| Record name | CBZ-D-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28862-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CBZ-D-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.